molecular formula C15H22BrNO3 B4965580 4-(2-bromo-4,5-dimethoxybenzyl)-2,6-dimethylmorpholine

4-(2-bromo-4,5-dimethoxybenzyl)-2,6-dimethylmorpholine

Cat. No. B4965580
M. Wt: 344.24 g/mol
InChI Key: LBVYXGPEQKCCQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-bromo-4,5-dimethoxybenzyl)-2,6-dimethylmorpholine, commonly referred to as "BDM" is a chemical compound that has gained significant attention in scientific research due to its unique properties. BDM belongs to the family of phenethylamines and has been found to possess several biochemical and physiological effects.

Mechanism of Action

BDM acts as a selective inhibitor of the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By inhibiting the transporter, BDM increases the concentration of serotonin in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
BDM has been found to have several biochemical and physiological effects. Studies have shown that BDM can increase the release of dopamine and norepinephrine in the brain, leading to enhanced cognitive function and improved mood. BDM has also been found to have anti-inflammatory properties and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of BDM is its selectivity for the serotonin transporter, which makes it a useful tool for studying the role of this transporter in various physiological processes. However, BDM has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on BDM. One area of interest is the development of more selective and potent ligands for imaging studies of the brain. Another potential direction is the investigation of the anti-inflammatory and antioxidant properties of BDM for the treatment of various diseases. Additionally, the role of BDM in modulating other neurotransmitter systems, such as the glutamate system, is an area of potential research.

Synthesis Methods

The synthesis of BDM involves the reaction of 2,6-dimethylmorpholine with 2-bromo-4,5-dimethoxybenzyl chloride. The reaction is catalyzed by a base such as sodium carbonate and the product is obtained through a series of purification steps.

Scientific Research Applications

BDM has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a ligand for imaging studies of the brain. BDM has been found to bind to the serotonin transporter and has been used to map the distribution of this transporter in the brain.

properties

IUPAC Name

4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO3/c1-10-7-17(8-11(2)20-10)9-12-5-14(18-3)15(19-4)6-13(12)16/h5-6,10-11H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVYXGPEQKCCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=C(C=C2Br)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5416681

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